2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol typically involves multiple steps, starting from simpler organic precursors. The key steps in the synthesis include:
Epoxidation: Introduction of the epoxy groups at the 2beta and 3beta positions.
Protection and Deprotection: Use of protecting groups to selectively introduce and remove functional groups.
Hydroxylation: Introduction of hydroxyl groups at the 5, 10, and 16 positions.
Isopropylidenebisoxy Formation: Formation of the isopropylidenebisoxy bridge between the 6beta and 7alpha positions.
The reaction conditions for these steps typically involve the use of specific reagents and catalysts, such as peracids for epoxidation and bases or acids for protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert epoxy groups to hydroxyl groups or other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, alkoxides, and amines are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional epoxy or hydroxyl groups, while reduction can lead to the formation of diols or other reduced derivatives .
Scientific Research Applications
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol involves its interaction with specific molecular targets and pathways. The compound’s epoxy and hydroxyl groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Grayanotoxane Derivatives: Compounds with similar grayanotoxane skeletons but different functional groups.
Epoxy Compounds: Other epoxy-containing compounds with varying degrees of complexity and reactivity.
Polyhydroxylated Compounds: Molecules with multiple hydroxyl groups that exhibit similar chemical reactivity.
Uniqueness
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol is unique due to its specific combination of epoxy and hydroxyl groups, as well as the presence of the isopropylidenebisoxy bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H36O6 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4,4,8,8,13,18-hexamethyl-3,5,10-trioxahexacyclo[15.2.1.01,14.02,6.07,12.09,11]icosane-7,13,18-triol |
InChI |
InChI=1S/C23H36O6/c1-18(2)15-13(27-15)14-21(6,25)12-8-7-11-9-22(12,10-20(11,5)24)16-17(23(14,18)26)29-19(3,4)28-16/h11-17,24-26H,7-10H2,1-6H3 |
InChI Key |
HPQFYQHUOHFCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(O2)C3C1(C4C(C56CC(CCC5C3(C)O)C(C6)(C)O)OC(O4)(C)C)O)C |
Origin of Product |
United States |
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